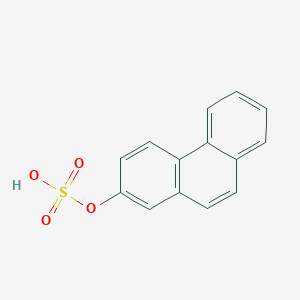

trichostatin D

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

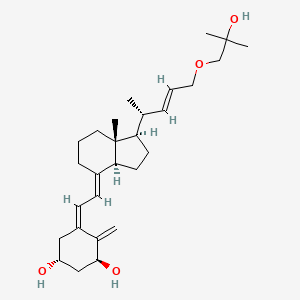

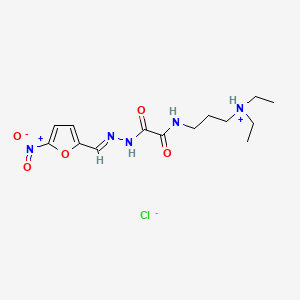

Trichostatin D is a trichostatin and an O-amino sugar. It derives from a trichostatin A.

Scientific Research Applications

1. Improvement in Cloned Bovine Embryos

Trichostatin A (TSA), a histone deacetylase inhibitor, has shown potential in enhancing nuclear reprogramming in somatic cell nuclear transfer embryos. TSA treated donor cells improved both cleavage and blastocyst rate in cloned bovine embryos, indicating its effectiveness in cloning research (Saini et al., 2014).

2. Attenuation of Oxidative Stress-Mediated Myocardial Injury

TSA has demonstrated protective effects against ischemia/reperfusion injury in myocardial tissue, primarily through the FoxO3a signaling pathway. It reduced myocardial infarct size and serum levels of damage indicators like lactate dehydrogenase and creatine kinase, suggesting its utility in cardiovascular research (Guo et al., 2017).

3. Impact on Cell Cycle Arrests in Rat Hepatocytes

In primary cultures of mitogen-stimulated rat hepatocytes, TSA induced distinct cell cycle arrests without triggering apoptosis. This finding is significant for understanding TSA's impact on cell proliferation and survival, especially in liver cells (Papeleu et al., 2003).

4. Inhibition of Cathepsins in Experimental Osteoarthritis

TSA has been shown to inhibit the expression of cathepsins in cartilage, thereby exhibiting protective effects against cartilage degradation in rabbits with osteoarthritis. This points to its potential therapeutic application in degenerative joint diseases (Chen et al., 2011).

5. Effect on Alzheimer’s Disease-Like Pathological Changes

In Alzheimer’s disease research, TSA has been noted to improve learning and memory. It influences the nuclear factor erythroid 2-related factor 2 (Nrf2) and Kelch-like epichlorohydrin-related protein-1 (Keap1) signaling pathway, suggesting its therapeutic potential in neurodegenerative disorders (Li et al., 2019).

6. Antitumor Activity Against Breast Cancer

TSA exhibits potent antitumor activity against breast cancer both in vitro and in vivo, supporting the potential of histone deacetylase as a molecular target for anticancer therapy in breast cancer (Vigushin et al., 2001).

7. Enhancing Osteogenic Differentiation in Bone Marrow Stromal Cells

In studies on bone marrow stromal cells, TSA has been found to promote osteoblastic differentiation, indicating its potential in bone tissue engineering and treatment of osteoporotic diseases (Park et al., 2014).

properties

Product Name |

trichostatin D |

|---|---|

Molecular Formula |

C23H32N2O8 |

Molecular Weight |

464.5 g/mol |

IUPAC Name |

(2E,4E,6R)-7-[4-(dimethylamino)phenyl]-4,6-dimethyl-7-oxo-N-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhepta-2,4-dienamide |

InChI |

InChI=1S/C23H32N2O8/c1-13(11-14(2)19(28)15-6-8-16(9-7-15)25(3)4)5-10-18(27)24-33-23-22(31)21(30)20(29)17(12-26)32-23/h5-11,14,17,20-23,26,29-31H,12H2,1-4H3,(H,24,27)/b10-5+,13-11+/t14-,17-,20-,21+,22-,23-/m1/s1 |

InChI Key |

YECWTLGLNDDPGE-YPBJGXFISA-N |

Isomeric SMILES |

C[C@H](/C=C(\C)/C=C/C(=O)NO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C(=O)C2=CC=C(C=C2)N(C)C |

Canonical SMILES |

CC(C=C(C)C=CC(=O)NOC1C(C(C(C(O1)CO)O)O)O)C(=O)C2=CC=C(C=C2)N(C)C |

synonyms |

trichostatin D trichostatin-D |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3R)-1-benzylpyrrolidin-3-yl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B1243084.png)

![4-amino-N'-[(E)-(4-nitrophenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B1243096.png)

![2-[(2E)-2-(1-pyridin-4-ylethylidene)hydrazinyl]benzoic acid](/img/structure/B1243098.png)

![4-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}benzoic acid](/img/structure/B1243100.png)

![ethyl 3-hydroxy-3-[2-(2-phenylethyl)-1H-benzimidazol-4-yl]propanoate](/img/structure/B1243101.png)

![4-[1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperidin-4-ylamino]benzoic acid](/img/structure/B1243103.png)